(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]
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Overview
Description
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] is a bidentate ligand commonly used in coordination chemistry. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] can be synthesized through the reaction of ethane-1,2-diyl dichloride with two equivalents of propan-2-ylphosphane under an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride to facilitate the deprotonation of the phosphane .
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as palladium(II) chloride or nickel(II) acetate in solvents like dichloromethane or ethanol.
Oxidation: Often uses oxidizing agents like hydrogen peroxide or oxygen in the presence of a catalyst.
Substitution: Requires other ligands and a suitable solvent, often conducted under inert conditions to prevent unwanted side reactions.
Major Products
Coordination Complexes: Various metal-ligand complexes.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Ligands: Formed through ligand exchange.
Scientific Research Applications
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: Investigated for its potential in bioinorganic chemistry, including enzyme mimetics and metalloprotein studies.
Medicine: Explored for its role in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties .
Mechanism of Action
The mechanism by which (Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] exerts its effects involves the formation of stable complexes with transition metals. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets include transition metal centers, and the pathways involved often relate to electron transfer and coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Similar structure but with phenyl groups instead of isopropyl groups.
1,2-Bis(dimethylphosphino)ethane (dmpe): Similar structure but with methyl groups instead of isopropyl groups.
Uniqueness
(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane] is unique due to its isopropyl groups, which provide steric hindrance and influence the electronic properties of the ligand. This makes it particularly effective in certain catalytic applications where other ligands may not perform as well .
Properties
CAS No. |
89227-48-5 |
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Molecular Formula |
C8H20P2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
propan-2-yl(2-propan-2-ylphosphanylethyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
FMUUANBUYWACJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)PCCPC(C)C |
Origin of Product |
United States |
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